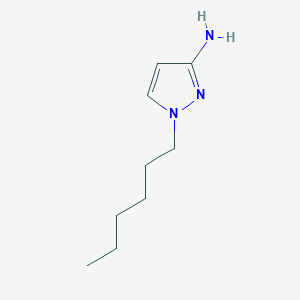

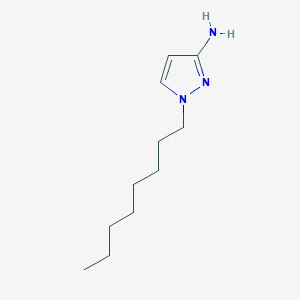

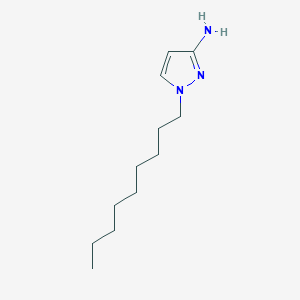

1-Hexyl-1H-pyrazol-3-amine

Overview

Description

Synthesis Analysis

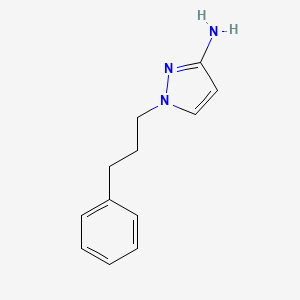

Pyrazoles, including 1-Hexyl-1H-pyrazol-3-amine, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a hexyl group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications

Catalysis and Organic Synthesis

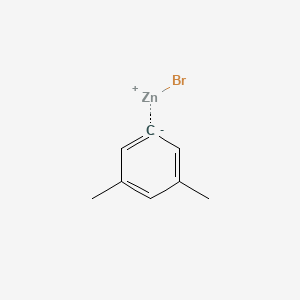

1-Hexyl-1H-pyrazol-3-amine, as a component of pyrazole derivatives, has been extensively studied for its role in catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are crucial for creating complex organic molecules. The recyclable copper catalyst systems employing aryl halides and arylboronic acids, in which pyrazole derivatives serve as coupling partners, exemplify the compound's significance in enhancing the efficiency and sustainability of synthetic processes. The review by Kantam et al. (2013) highlights the advancements in recyclable protocols for C-N bond formation, underscoring the impact of catalyst optimization on the development of commercially viable synthetic methods (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Heterocyclic Compound Synthesis

The chemistry of pyrazoline derivatives, including those derived from this compound, has been a fertile ground for developing new anticancer agents. The synthetic strategies for pyrazoline derivatives have been reviewed, emphasizing their high biological efficacy against cancer. Ray et al. (2022) provide a comprehensive overview of the patent literature on pyrazoline derivatives, detailing their synthesis and anticancer activity. This demonstrates the compound's versatility and potential in medicinal chemistry (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).

Environmental Applications

Interestingly, this compound and related pyrazoline compounds have been explored for environmental applications, particularly in the removal of persistent organic pollutants. The study by Ateia et al. (2019) on amine-functionalized sorbents for PFAS removal underlines the importance of the compound in developing new materials for water treatment. The review critically analyzes the development and application of amine-containing sorbents, highlighting the compound's role in enhancing PFAS removal from water sources (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety and Hazards

The safety data sheet for similar compounds like 1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-3-amine indicate that these compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-hexylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-3-4-5-7-12-8-6-9(10)11-12/h6,8H,2-5,7H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMNTSMQHMYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)